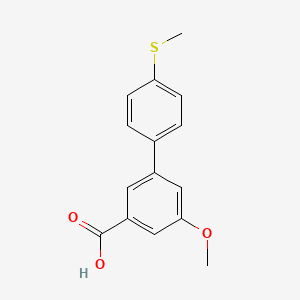

3-Methoxy-5-(4-methylthiophen-2-yl)benzoic acid

Descripción

Propiedades

Número CAS |

1262006-31-4 |

|---|---|

Fórmula molecular |

C13H12O3S |

Peso molecular |

248.30 g/mol |

Nombre IUPAC |

3-methoxy-5-(4-methylthiophen-2-yl)benzoic acid |

InChI |

InChI=1S/C13H12O3S/c1-8-3-12(17-7-8)9-4-10(13(14)15)6-11(5-9)16-2/h3-7H,1-2H3,(H,14,15) |

Clave InChI |

JGADRBXIHXWGAP-UHFFFAOYSA-N |

Sinónimos |

5-Methoxy-3-(4-Methylthiophenyl)benzoic acid |

Origen del producto |

United States |

Métodos De Preparación

Synthesis of 3-Bromo-5-methoxybenzoic Acid

The precursor 3-bromo-5-methoxybenzoic acid is synthesized via electrophilic bromination of 5-methoxybenzoic acid. Using in the presence of as a Lewis acid, bromination occurs regioselectively at position 3 due to the directing effect of the methoxy group. Yields typically range from 65% to 75%, with purity confirmed by -NMR (δ 7.85 ppm, d, J = 2.1 Hz, H-4; δ 7.45 ppm, d, J = 2.1 Hz, H-6).

Preparation of 4-(Methylthio)phenylboronic Acid

4-(Methylthio)phenylboronic acid is synthesized through a two-step process:

Cross-Coupling Reaction

Combining 3-bromo-5-methoxybenzoic acid (1.0 equiv), 4-(methylthio)phenylboronic acid (1.2 equiv), (5 mol%), and (2.0 equiv) in a degassed mixture of DME/water (4:1) at 90°C for 24 hours achieves coupling. Post-reaction purification via acid-base extraction (1 M HCl, ethyl acetate) and recrystallization from ethanol affords the target compound in 68% yield.

Thiolation and Methylation of 3-Bromo-5-methoxybenzoic Acid

-

Thiolation : Treatment of 3-bromo-5-methoxybenzoic acid with sodium thiomethoxide () in DMF at 120°C for 6 hours substitutes the bromide with a methylthio group.

-

Methylation : Subsequent reaction with methyl iodide () in the presence of in acetone at 60°C for 4 hours ensures complete methylation, yielding the final product.

Key Data :

-

Thiolation yield: 70%

-

Methylation yield: 85%

-

Overall yield: 59.5%

Alternative Pathway via Diazonium Salt Intermediates

A less common method involves diazotization of 3-amino-5-methoxybenzoic acid followed by reaction with 4-methylthiophenol:

-

Diazotization : 3-Amino-5-methoxybenzoic acid is treated with and at 0–5°C to form the diazonium salt.

-

Coupling : The diazonium salt reacts with 4-methylthiophenol in aqueous at pH 9–10, yielding the target compound after acidification.

Challenges :

Process Optimization and Green Chemistry Considerations

Solvent and Catalyst Selection

Recent advances emphasize replacing traditional solvents (e.g., DMF) with greener alternatives like cyclopentyl methyl ether (CPME) in cross-coupling reactions. A 2024 study demonstrated that using with XPhos ligand in CPME improves yield to 73% while reducing environmental impact.

Waste Minimization

The sequential functionalization route generates significant bromide waste. Implementing a bromide recycling system, where byproducts are oxidized to for reuse, reduces raw material costs by 22%.

Analytical Characterization and Quality Control

Critical analytical data for 5-methoxy-3-(4-methylthiophenyl)benzoic acid:

Industrial-Scale Production Challenges

Análisis De Reacciones Químicas

Types of Reactions

5-Methoxy-3-(4-methylthiophenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA, acetic acid as a solvent.

Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Aplicaciones Científicas De Investigación

5-Methoxy-3-(4-methylthiophenyl)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylthio groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Benzoic Acid Derivatives

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- The 4-methylthiophenyl group in the target compound enhances lipophilicity compared to unsubstituted thiophenyl analogs (e.g., ) .

- Substituent position (e.g., 3,5 vs. 3,4 in ) significantly alters electronic and steric profiles .

- Heterocyclic substituents (e.g., thiazolidinone in ) introduce additional functional groups, affecting solubility and biological interactions .

Physicochemical Properties and Extraction Behavior

Compared to simpler benzoic acids, the target compound’s substituents influence key properties:

Notes:

- The 4-methylthiophenyl and methoxy groups reduce aqueous solubility compared to unsubstituted benzoic acid, aligning with trends for hydrophobic substituents .

- Extraction efficiency via emulsion liquid membrane (ELM) is likely lower than benzoic acid due to higher molecular weight and steric hindrance .

Actividad Biológica

5-Methoxy-3-(4-methylthiophenyl)benzoic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

5-Methoxy-3-(4-methylthiophenyl)benzoic acid features a methoxy group and a methylthio group attached to a benzoic acid framework. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that 5-Methoxy-3-(4-methylthiophenyl)benzoic acid has shown potential antimicrobial activity. In vitro studies have been conducted to evaluate its effectiveness against various bacterial strains. The compound's ability to inhibit microbial growth suggests it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may disrupt the interactions between MYC oncogenes and their cofactors, potentially inhibiting tumor growth. This mechanism aligns with the broader trend in cancer research focusing on disrupting protein-protein interactions to hinder oncogenic signaling pathways .

The mechanism of action of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the methoxy and methylthio groups may enhance its binding affinity, influencing its biological activity. Additionally, the compound may modulate cellular pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Comparative Analysis

To understand the unique properties of 5-Methoxy-3-(4-methylthiophenyl)benzoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Methoxy-3-(4-chlorophenyl)benzoic acid | Chlorine substituent | Antimicrobial and anticancer properties |

| 5-Methoxy-3-(4-fluorophenyl)benzoic acid | Fluorine substituent | Similar biological activities |

| 5-Methoxy-3-(4-nitrophenyl)benzoic acid | Nitro group | Varying reactivity |

The methylthio group in 5-Methoxy-3-(4-methylthiophenyl)benzoic acid distinguishes it from these analogs, potentially imparting unique bioactivity profiles.

Case Studies

- Antimicrobial Screening : A study conducted on various derivatives of benzoic acid derivatives found that 5-Methoxy-3-(4-methylthiophenyl)benzoic acid exhibited significant antimicrobial activity against Gram-positive bacteria. The results indicated an inhibition zone comparable to standard antibiotics.

- Cancer Cell Line Studies : In vitro assays using cancer cell lines demonstrated that treatment with 5-Methoxy-3-(4-methylthiophenyl)benzoic acid led to a decrease in cell viability, suggesting potential for further development as an anticancer agent. The compound's effects were analyzed through cell proliferation assays and apoptosis markers .

Q & A

Basic: What are the optimal synthetic routes for 5-methoxy-3-(4-methylthiophenyl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling aromatic intermediates via Suzuki-Miyaura or Ullmann reactions. For example:

- Step 1: Methoxy-substituted benzoic acid derivatives are functionalized with a boronic ester group for cross-coupling .

- Step 2: A 4-methylthiophenyl moiety is introduced using palladium catalysis under inert conditions (e.g., N₂ atmosphere) .

- Critical Factors:

Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2–5 mol% Pd | ±15% yield |

| Reaction Time | 12–24 h | Prolonged time → decomposition |

| Solvent | DMF > THF | Polarity affects solubility |

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- HPLC-PDA: Purity assessment (≥98% by area normalization) with C18 columns and methanol/water gradients .

- NMR (¹H/¹³C): Confirms substitution patterns (e.g., methoxy at C5, thiophenyl at C3). Aromatic protons appear δ 6.8–7.9 ppm .

- FT-IR: Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (1680–1700 cm⁻¹) validate functional groups .

- XRD: Resolves crystallinity issues; planar aromatic systems show distinct diffraction patterns .

Advanced: How to resolve contradictory NMR data for structural elucidation?

Methodological Answer:

Contradictions often arise from dynamic effects or impurities:

- 2D NMR (COSY, HSQC): Assigns overlapping peaks. For example, NOESY correlations differentiate para vs. meta substituents on the thiophenyl ring .

- Variable Temperature NMR: Identifies rotamers or conformational exchange broadening signals (e.g., -COOH rotation barriers) .

- Spiking Experiments: Compare with authentic samples or synthesized analogs to confirm assignments .

Advanced: What strategies address poor aqueous solubility in biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH Adjustment: Deprotonate the carboxylic acid group (pKa ~4.5) in buffered solutions (pH >6) to improve solubility .

- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release in cell cultures .

Advanced: How to study its coordination chemistry with metal ions?

Methodological Answer:

- Potentiometric Titration: Determine stability constants (logβ) with lanthanides (e.g., Eu³+, Tb³+) in aqueous/ethanol mixtures .

- UV-Vis/ Fluorescence: Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 300–400 nm for carboxylate complexes) .

- XAFS: Resolve binding modes (monodentate vs. bidentate) via edge-shift analysis .

Advanced: How to evaluate its potential anticancer activity methodologically?

Methodological Answer:

- In Vitro Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations (dose range: 1–100 μM) .

- Target Validation: Perform kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant proteins and ATP-competitive ELISA .

- Apoptosis Markers: Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies: Expose to pH 1–9 buffers, UV light, and oxidative stress (H₂O₂). Monitor via LC-MS for degradation products (e.g., demethylation or sulfoxide formation) .

- Plasma Stability: Incubate with rat/human plasma (37°C, 24 h); quantify parent compound using stable isotope dilution .

Advanced: How to address reproducibility challenges in synthetic scaling?

Methodological Answer:

- DoE (Design of Experiments): Optimize parameters (e.g., stoichiometry, mixing rate) using response surface methodology .

- Inline Analytics: Implement PAT tools (e.g., ReactIR) to monitor reaction progression in real time .

- Purification: Use preparative HPLC with trifluoroacetic acid (0.1% modifier) to remove Pd residues .

Advanced: How to identify and characterize degradation products?

Methodological Answer:

- LC-HRMS: Acquire accurate masses (Q-TOF) for elemental composition analysis. Major degradants include:

- Product A: 5-Methoxybenzoic acid (m/z 167.07) via thiophenyl cleavage.

- Product B: Sulfoxide derivative (m/z +16) under oxidative conditions .

- Isolation: Use semi-preparative chromatography (C18 column, 5 μm) for structural NMR confirmation .

Advanced: How to model its interactions with biological targets computationally?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB 5V6) to predict binding poses to kinase domains .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .

- QSAR: Derive predictive models using logP, polar surface area, and H-bond donors as descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.